2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride
Description
Chemical Structure and Key Features: 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride (CAS: 937057-79-9) is a heterocyclic compound featuring a six-membered piperidine ring substituted with an amino group at position 3, a ketone at position 2, and an acetic acid moiety linked to the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic and pharmaceutical applications .
Properties
IUPAC Name |
2-(3-amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-5-2-1-3-9(7(5)12)4-6(10)11;/h5H,1-4,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAYQPADGDHJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride is widely studied for its biological properties and applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₇H₁₂ClN₂O₃
- Molecular Weight : 204.6 g/mol
- Purity : ≥95% (typical commercial grade)
- Key Functional Groups : Secondary amine, ketone, carboxylic acid (as hydrochloride salt) .
Applications :
This compound is primarily used as a building block in medicinal chemistry for synthesizing peptidomimetics and enzyme inhibitors. Its piperidine core mimics bioactive scaffolds found in pharmaceuticals targeting neurological and metabolic disorders .
Comparison with Structurally Related Compounds
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid Hydrochloride
(3-Oxo-pyrrolidin-1-yl)-acetic Acid Hydrochloride
- Structural Difference : Substitutes piperidine with a five-membered pyrrolidine ring.
- Molecular Formula: C₆H₁₀ClNO₃
- Molecular Weight : 179.6 g/mol
- Key Features : Smaller ring size increases ring strain but improves metabolic stability.
- Applications: A precursor for nootropic agents and GABA analogs .
2-(Morpholin-4-yl)acetic Acid Hydrochloride
- Structural Difference : Replaces piperidine with morpholine (oxygen atom in the ring).
- Molecular Formula: C₆H₁₂ClNO₃
- Molecular Weight : 181.6 g/mol
- Key Features : The oxygen atom enhances hydrophilicity and hydrogen-bonding capacity.
- Applications : Widely used in polymer chemistry and as a ligand for metal-catalyzed reactions .
2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
- Structural Difference : Features a tetrahydropyran (oxane) ring instead of piperidine.
- Molecular Formula: C₇H₁₄ClNO₃
- Molecular Weight : 195.6 g/mol
- Key Features : The oxygen in the ring improves water solubility, making it suitable for aqueous-phase reactions.
- Applications : Explored in agrochemicals for herbicide development .
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride
- Structural Difference : Incorporates a rigid bicyclo[1.1.1]pentane cage as a phenyl isostere.
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 185.6 g/mol
- Key Features : The cage structure reduces metabolic degradation and enhances bioavailability.
- Applications : Used in drug design to replace aromatic rings while maintaining steric bulk .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | C₇H₁₂ClN₂O₃ | 204.6 | Piperidine | Amino, ketone, carboxylic acid | Neurological drug synthesis |
| 2-(3-Amino-2-oxo-dihydropyridinyl)acetic acid | C₇H₈ClN₂O₃ | 204.6 | Dihydropyridine | Amino, ketone, carboxylic acid | Anticancer agents |
| (3-Oxo-pyrrolidinyl)acetic acid | C₆H₁₀ClNO₃ | 179.6 | Pyrrolidine | Ketone, carboxylic acid | Nootropic precursors |
| 2-(Morpholinyl)acetic acid | C₆H₁₂ClNO₃ | 181.6 | Morpholine | Ether, carboxylic acid | Polymer chemistry |
| 2-Amino-2-(oxan-3-yl)acetic acid | C₇H₁₄ClNO₃ | 195.6 | Tetrahydropyran | Amino, carboxylic acid | Agrochemicals |
| Bicyclo[1.1.1]pentane derivative | C₇H₁₂ClNO₂ | 185.6 | Bicyclo[1.1.1]pentane | Amino, carboxylic acid | Bioavailability enhancement |
Research Findings and Trends
- Ring Size and Bioactivity : Piperidine and morpholine derivatives exhibit superior blood-brain barrier penetration compared to smaller rings (e.g., pyrrolidine) .
- Solubility vs. Stability : Hydrochloride salts universally improve solubility, but ring saturation (e.g., dihydropyridine vs. piperidine) affects oxidative stability .
- Innovative Scaffolds: Cage compounds like bicyclo[1.1.1]pentane derivatives are gaining traction in replacing aromatic systems to evade patent restrictions and improve pharmacokinetics .
Biological Activity
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid; hydrochloride is a compound of significant interest in medicinal chemistry and biological research. It possesses unique structural features that contribute to its biological activity, making it a valuable candidate for therapeutic applications. This article explores its biological properties, mechanisms of action, potential applications, and comparative analysis with related compounds.
Structural Characteristics
The compound has the following molecular formula: C₇H₁₄ClN₂O₃. It includes an amino group and a carbonyl group, characteristic of amino acids, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid; hydrochloride exhibits various biological activities, including:
- Enzyme Modulation : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : Its ability to bind to receptors suggests potential roles in signaling pathways.
- Therapeutic Potential : Ongoing studies are investigating its use as a drug candidate for various conditions due to its promising biological effects.
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in downstream effects that contribute to the compound's biological efficacy. The exact pathways involved are still under investigation, but preliminary data suggest significant impacts on metabolic processes .
Comparative Analysis
To understand the uniqueness of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid; hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxopiperidin-1-yl)acetic acid | Contains a tert-butoxycarbonyl protecting group | Different pharmacological profile due to steric hindrance |
| Indole derivatives | Similar core structure | Known for diverse biological activities but differ in mechanism |
| 3-Amino-tetrahydrofuran derivatives | Tetrahydrofuran ring structure | Exhibits different pharmacological properties due to ring strain |
This comparison highlights the distinct functional groups and their arrangements in 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid; hydrochloride, contributing to its specific biological activities .
Case Studies
Several studies have explored the biological effects of this compound:
- Enzyme Inhibition Studies : Research demonstrated that 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid; hydrochloride inhibits certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Receptor Interaction Studies : Binding assays indicated that this compound can effectively bind to specific receptors, modulating their activity and influencing cellular signaling pathways .
- Therapeutic Applications : Preliminary studies have assessed its efficacy as a drug candidate in treating various conditions, including neurological disorders and metabolic syndromes. The compound's ability to cross the blood-brain barrier enhances its potential for central nervous system applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride?
Methodological Answer:
- Acyl Chloride Intermediate Route : React the carboxylic acid precursor (e.g., 2-(3-amino-2-oxopiperidin-1-yl)acetic acid) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt .
- Direct Salt Formation : Neutralize the free base of the compound with concentrated HCl in a polar solvent (e.g., ethanol or water) under controlled pH (3–4) to precipitate the hydrochloride salt .
- Validation : Confirm reaction completion via TLC or HPLC, and verify salt formation using elemental analysis (C, H, N, Cl) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidinone ring structure, acetic acid backbone, and hydrochloride protonation. DMSO-d₆ or D₂O are suitable solvents, but residual water peaks must be accounted for .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%). Compare retention times with standards .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show the molecular ion peak [M+H]⁺ and isotopic pattern consistent with chlorine .
Advanced: How can solubility challenges in aqueous buffers be addressed for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤5% v/v) to pre-dissolve the compound before dilution in PBS (pH 7.4). Validate solubility via dynamic light scattering (DLS) to detect aggregation .
- pH Adjustment : Adjust buffer pH to 5–6 (near the compound’s pKa, if known) to enhance solubility. Monitor stability under these conditions via UV-Vis spectroscopy .
- Salt Exchange : Convert to a more soluble salt (e.g., trifluoroacetate) if hydrochloride solubility is insufficient for assay requirements .
Advanced: What strategies ensure stability during long-term storage and experimental use?
Methodological Answer:
- Storage Conditions : Store desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the oxopiperidinone ring and acetic acid moiety .
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring. Identify degradation products (e.g., ring-opened amines or acetic acid derivatives) .
- In-Use Stability : For cell-based assays, prepare fresh solutions in degassed buffers to minimize oxidation .
Advanced: How should conflicting literature data on biological activity be resolved?
Methodological Answer:
- Source Validation : Cross-reference the compound’s purity (HPLC/MS) and salt form (elemental analysis) across studies. Contradictions may arise from unaccounted impurities or salt dissociation .
- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC₅₀ determination with ≥3 technical replicates). Control for buffer ionic strength, which affects hydrochloride dissociation .
- Orthogonal Assays : Confirm activity via multiple methods (e.g., SPR for binding affinity vs. functional assays) to rule out assay-specific artifacts .
Advanced: What experimental designs are optimal for studying its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use the hydrochloride salt’s protonation state in silico (e.g., at physiological pH) to model interactions with enzymes like peptidases or kinases. Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics in PBS (pH 7.4) with 1–5 mM compound. Account for heat of dilution by subtracting blank titrations .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) and flow cytometry to quantify intracellular accumulation. Compare hydrochloride vs. free base uptake .
Advanced: How can researchers mitigate batch-to-batch variability in synthetic yields?
Methodological Answer:
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, HCl stoichiometry). For example, a central composite design can optimize yield and purity .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Reproducibility Protocols : Standardize workup procedures (e.g., crystallization solvents, drying times) and document deviations in reaction logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
